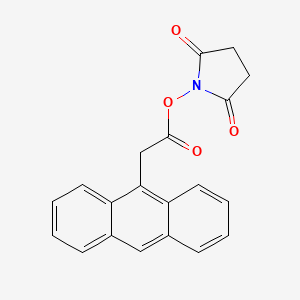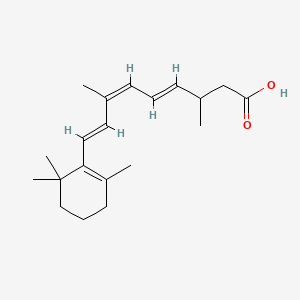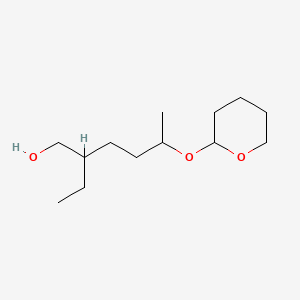
9-Anthraceneacetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anthraquinones and Derivatives: Structural Diversity and Biological Activities
Anthraquinones, including derivatives such as "9-Anthraceneacetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester," exhibit a broad range of chemical diversity and biological activities. These compounds have attracted attention in industries ranging from pharmaceuticals and textiles to food colorants. The structural basis for their activities, particularly the effects of the 9,10-anthracenedione structure and its substituents, remains a subject of scientific investigation. Marine microorganisms have been identified as promising sources of novel anthraquinones with potential therapeutic applications, highlighting the ongoing interest in these compounds for drug discovery and other applications (Fouillaud et al., 2016).
Applications in Material Chemistry and Organic Photochemistry
Anthracene derivatives, including structures related to "9-Anthraceneacetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester," play a significant role in material chemistry, thermochromic or photochromic chemistry, and organic light-emitting devices. Their applications extend to optical, electronic, and magnetic switches, and they have been explored for their utility in probing DNA cleavage in biological systems. The importance of the anthracene chromophore in the development of organic photochemistry underscores the wide-ranging applicability of these compounds (Somashekar Mn & Chetana Pr, 2016).
Biotechnological and Environmental Applications
Further research has delved into the biotechnological routes based on lactic acid production from biomass, showcasing the potential of lactic acid and its derivatives for producing chemicals such as pyruvic acid, acrylic acid, and lactate ester. These findings suggest a broader spectrum of applications for related compounds in green chemistry and environmental sustainability (Gao, Ma, & Xu, 2011).
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-anthracen-9-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-18-9-10-19(23)21(18)25-20(24)12-17-15-7-3-1-5-13(15)11-14-6-2-4-8-16(14)17/h1-8,11H,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHPSCVBJVUCMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Anthraceneacetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








